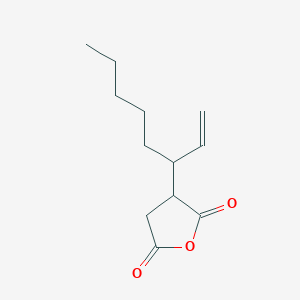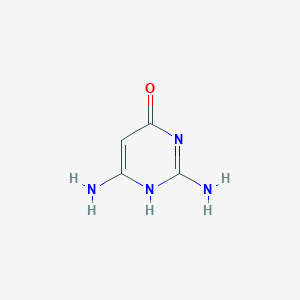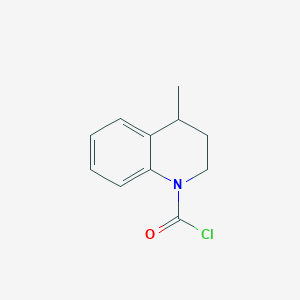
2-Hydroxypropyl 12-hydroxyoctadec-9-enoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
®-12-Hydroxyoleic acid, monoester with propane-1,2-diol is a chemical compound that belongs to the class of fatty acid esters. This compound is formed by the esterification of ®-12-Hydroxyoleic acid with propane-1,2-diol. It is known for its unique properties and applications in various fields, including chemistry, biology, medicine, and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ®-12-Hydroxyoleic acid, monoester with propane-1,2-diol typically involves the esterification reaction between ®-12-Hydroxyoleic acid and propane-1,2-diol. This reaction is usually catalyzed by an acid catalyst such as sulfuric acid or p-toluenesulfonic acid. The reaction is carried out under reflux conditions with the removal of water to drive the reaction to completion.
Industrial Production Methods
In industrial settings, the production of ®-12-Hydroxyoleic acid, monoester with propane-1,2-diol can be achieved through continuous esterification processes. These processes often utilize fixed-bed reactors with solid acid catalysts to enhance the reaction efficiency and yield. The use of high-purity starting materials and optimized reaction conditions ensures the production of high-quality esters suitable for various applications.
Chemical Reactions Analysis
Types of Reactions
®-12-Hydroxyoleic acid, monoester with propane-1,2-diol can undergo various chemical reactions, including:
Oxidation: The hydroxyl group in the compound can be oxidized to form a ketone or carboxylic acid.
Reduction: The ester group can be reduced to form the corresponding alcohol.
Substitution: The ester group can undergo nucleophilic substitution reactions to form different esters or amides.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.
Substitution: Nucleophiles such as amines or alcohols can be used in the presence of a base or acid catalyst.
Major Products Formed
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of alcohols.
Substitution: Formation of new esters or amides.
Scientific Research Applications
®-12-Hydroxyoleic acid, monoester with propane-1,2-diol has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a model compound for studying esterification reactions.
Biology: Investigated for its potential role in biological systems, including its effects on cell membranes and metabolic pathways.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.
Industry: Utilized in the production of cosmetics, lubricants, and surfactants due to its emulsifying and moisturizing properties.
Mechanism of Action
The mechanism of action of ®-12-Hydroxyoleic acid, monoester with propane-1,2-diol involves its interaction with various molecular targets and pathways. The hydroxyl and ester groups in the compound allow it to interact with cell membranes, enzymes, and receptors. These interactions can modulate cellular processes such as signal transduction, enzyme activity, and gene expression. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
Oleic acid, monoester with propane-1,2-diol: Similar structure but lacks the hydroxyl group at the 12th position.
Stearic acid, monoester with propane-1,2-diol: Similar ester structure but with a saturated fatty acid.
Linoleic acid, monoester with propane-1,2-diol: Similar ester structure but with a polyunsaturated fatty acid.
Uniqueness
®-12-Hydroxyoleic acid, monoester with propane-1,2-diol is unique due to the presence of the hydroxyl group at the 12th position, which imparts distinct chemical and biological properties. This hydroxyl group enhances the compound’s reactivity and potential interactions with biological molecules, making it a valuable compound for various applications.
Properties
CAS No. |
26402-31-3 |
|---|---|
Molecular Formula |
C21H40O4 |
Molecular Weight |
356.5 g/mol |
IUPAC Name |
2-hydroxypropyl (Z,12R)-12-hydroxyoctadec-9-enoate |
InChI |
InChI=1S/C21H40O4/c1-3-4-5-12-15-20(23)16-13-10-8-6-7-9-11-14-17-21(24)25-18-19(2)22/h10,13,19-20,22-23H,3-9,11-12,14-18H2,1-2H3/b13-10-/t19?,20-/m1/s1 |
InChI Key |
JZSMZIOJUHECHW-GTJZZHROSA-N |
SMILES |
CCCCCCC(CC=CCCCCCCCC(=O)OCC(C)O)O |
Isomeric SMILES |
CCCCCC[C@H](C/C=C\CCCCCCCC(=O)OCC(C)O)O |
Canonical SMILES |
CCCCCCC(CC=CCCCCCCCC(=O)OCC(C)O)O |
| 71672-81-6 26402-31-3 |
|
physical_description |
Liquid |
Synonyms |
PROPYLENE GLYCOL MONORICINOLEATE; PROPYLENE GLYCOL RICINOLEATE; 9-octadecenoicacid,12-hydroxy-,monoesterwith1,2-propanediol; (R)-12-hydroxyoleic acid, monoester with propane-1,2-diol; 1,2-PROPYLENEGLYCOLMONORICINOLEATE |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.












![(1S,6S,7R,8S,8aR)-6-Hydroxy-8-{2-[(2R,4R)-4-hydroxy-6-oxooxan-2-yl]ethyl}-3,7-dimethyl-1,2,6,7,8,8a-hexahydronaphthalen-1-yl 2,2-dimethylbutanoate](/img/structure/B22277.png)



